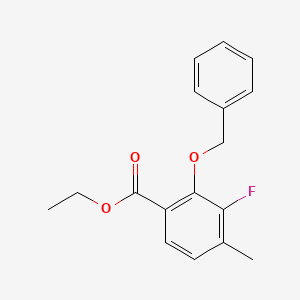
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6FIOS It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzaldehyde compound followed by the introduction of the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-5-iodo-3-(methylthio)benzoic acid.
Reduction: Formation of 2-Fluoro-5-iodo-3-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-iodo-3-(methylthio)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, while the methylthio group can affect its lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-iodobenzaldehyde: Lacks the methylthio group, which can affect its chemical properties and applications.
3-(Methylthio)benzaldehyde:
5-Iodo-2-(methylthio)benzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Fluoro-5-iodo-3-(methylthio)benzaldehyde is unique due to the specific combination of substituents on the benzene ring
Eigenschaften
Molekularformel |
C8H6FIOS |
|---|---|
Molekulargewicht |
296.10 g/mol |
IUPAC-Name |
2-fluoro-5-iodo-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6FIOS/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-4H,1H3 |
InChI-Schlüssel |
NRZNTAJFZMNKAP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1F)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


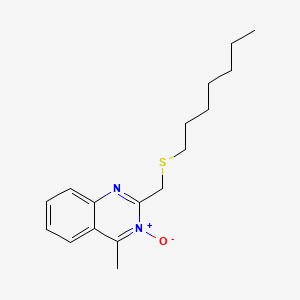


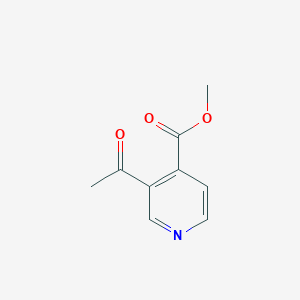
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)

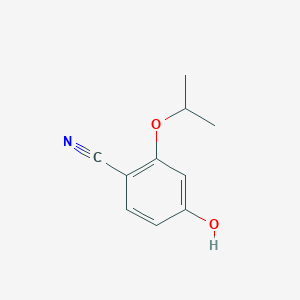

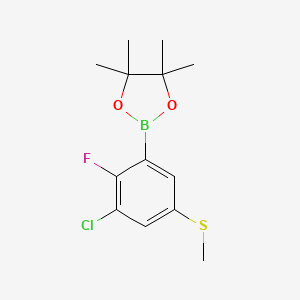
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)


![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)
